molecular formula C18H21BrN4OS B2877299 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-89-2

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2877299
CAS RN: 869342-89-2
M. Wt: 421.36
InChI Key: RQDPGPDJMZMNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21BrN4OS and its molecular weight is 421.36. The purity is usually 95%.
BenchChem offers high-quality 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer studies. It has been synthesized and characterized for its ability to inhibit the growth of cancer cells. In particular, analogs of this compound have demonstrated significant activity against certain cancer cell lines, including CNS cancer cell line SNB-75 . This suggests that the compound could be a starting point for the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with various biological targets. For our compound of interest, these studies can predict its binding affinity and mode of action, which is crucial for drug design and development .

ADME and Toxicity Prediction

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the toxicity of the compound, have been predicted in silico. This is an important step in drug discovery to ensure the safety and efficacy of potential drug candidates .

Neuroprotective Applications

Thiazole derivatives, which include the core structure of our compound, have been associated with neuroprotective effects. This opens up research avenues for the compound’s application in treating neurodegenerative diseases or protecting neuronal function .

Antimicrobial and Antifungal Activities

Compounds with a thiazole moiety have been historically known for their antimicrobial and antifungal properties. Research into the specific applications of our compound could lead to the development of new treatments for infectious diseases .

Enzyme Inhibition

The unique structure of the compound allows it to form non-covalent bonds with enzymes, potentially inhibiting their activity. This property can be harnessed to study enzyme function or develop enzyme inhibitors for therapeutic use .

properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-11-6-8-22(9-7-11)15(13-4-3-5-14(19)10-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-5,10-11,15,24H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDPGPDJMZMNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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